2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide
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Overview
Description
2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry has led to the development of compounds with structures similar to the specified chemical, focusing on the synthesis of heterocyclic compounds that show a wide range of biological activities. For instance, Abdelriheem et al. (2017) describe the synthesis of pyrazolo[1,5-a]pyrimidines, a purine analogue with antimetabolite properties, indicating the methodological advancements in synthesizing complex molecules for pharmaceutical applications (Abdelriheem, Zaki, & Abdelhamid, 2017).
Potential Applications in Medicinal Chemistry
The compound's related structures have been explored for their antimicrobial and antifungal properties, suggesting potential applications in developing new therapeutic agents. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, indicating the relevance of such compounds in addressing microbial resistance (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Chemical Modifications and Derivatives
Further research has focused on the modification of these compounds to enhance their pharmacological profile. For example, studies on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives indicate the importance of structural modifications in enhancing biological activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Exploration of Antiproliferative and Anticancer Properties
Compounds with similar structures have also been investigated for their antiproliferative and anticancer properties, as shown by Lauria et al. (2013), who explored the synthesis and biological evaluation of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity (Lauria, Patella, Abbate, Martorana, & Almerico, 2013).
Mechanism of Action
Oxadiazoles
are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . These molecules have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Properties
IUPAC Name |
2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-10(15(24)18-9-12-5-4-8-27-12)23-17(25)22-7-3-6-13(14(22)20-23)16-19-11(2)21-26-16/h3-8,10H,9H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNLFDMQBSRDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN(C3=O)C(C)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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